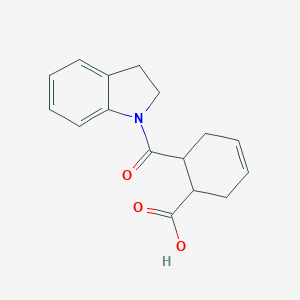![molecular formula C11H9ClN2O2 B448044 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 676348-40-6](/img/structure/B448044.png)
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 236.65 and a molecular formula of C11H9ClN2O2 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazone with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent), which gives the crude pyrazolyl benzoic acid derivative . After recrystallization in acetonitrile, the pure product is obtained .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” is defined by its molecular formula, C11H9ClN2O2 . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but it is insoluble in water .
Applications De Recherche Scientifique
Therapeutic Potential
Compounds containing pyrazole, such as the one , have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Catalytic Activity
Pyrazole-based ligands, like “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid”, have been studied for their catalytic properties . They have been used in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .
Suzuki Coupling
This compound can be used as a reagent for Suzuki Coupling . Suzuki Coupling is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
Copper-catalyzed Azidation
It can also be used as a reagent for copper-catalyzed azidation . This is a process where an azide group is introduced into a molecule, which can be useful in various chemical syntheses.
Preparation of Selective Inhibitors
This compound can be used in the preparation of selective inhibitors . For example, it can be used in the synthesis of selective Cathepsin inhibitors .
Anti-Staphylococci and Anti-Enterococci Agents
Derivatives of “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid” have been developed as potent anti-Staphylococci and anti-Enterococci agents . These compounds have shown bactericidal or bacteriostatic activity against S. aureus bacteria .
Safety and Hazards
As with any chemical compound, appropriate safety measures should be taken when handling “3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid”. This includes wearing protective gloves and eyewear, avoiding prolonged or frequent contact with the compound, and avoiding inhalation of its dust or solution . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the pyrazole moiety have been known to interact with a variety of biological targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
It’s known that the solubility of a compound in polar solvents can impact its bioavailability .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid. For instance, the compound should be stored under inert gas at 2-8°C . Additionally, it should be handled with care to avoid inhalation or contact with skin .
Propriétés
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAWWPBKFRBPEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224676 |
Source


|
| Record name | Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676348-40-6 |
Source


|
| Record name | Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2,4-Dichlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B447962.png)



![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)


![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)
![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)
![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)
